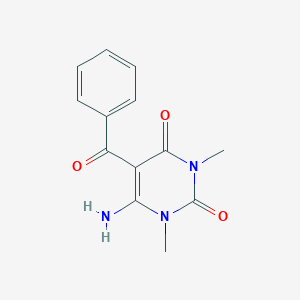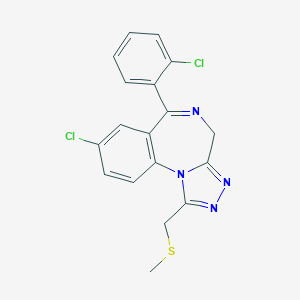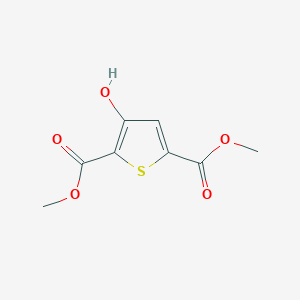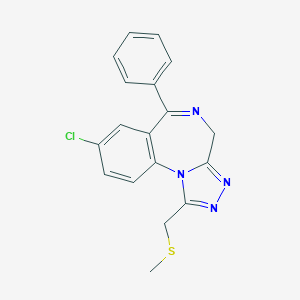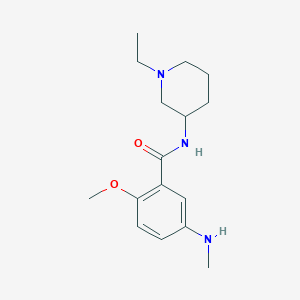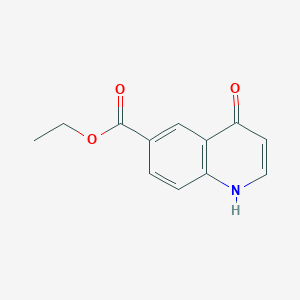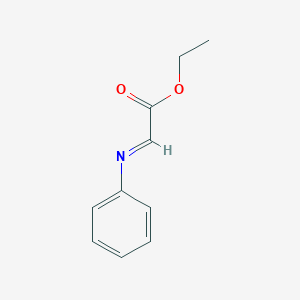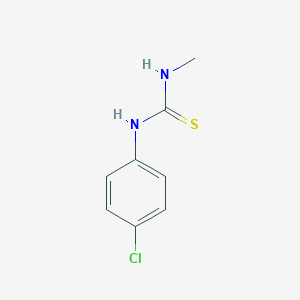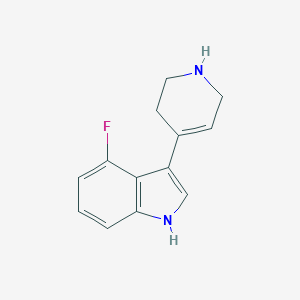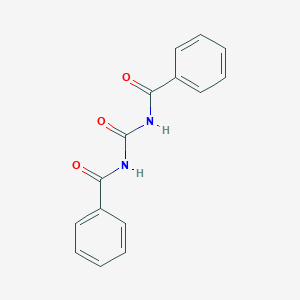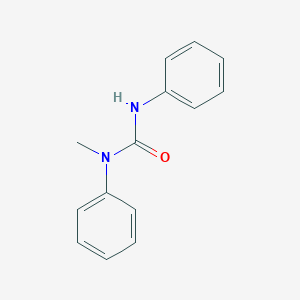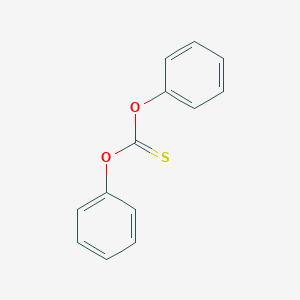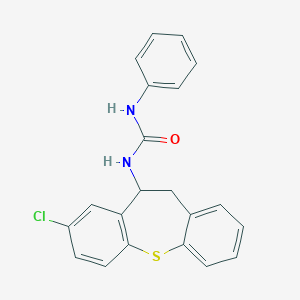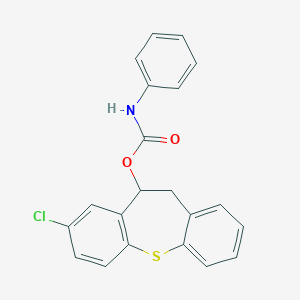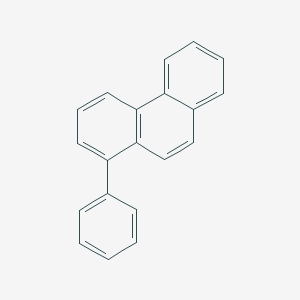
1-Phenylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1-Phenylphenanthrene is not well understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. It has been shown to have anti-inflammatory and anti-tumor properties.
Effets Biochimiques Et Physiologiques
1-Phenylphenanthrene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to modulate the activity of certain enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenylphenanthrene in lab experiments include its unique chemical and physical properties, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Orientations Futures
There are several future directions for the research on 1-Phenylphenanthrene. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its applications in material science, particularly in the development of luminescent materials. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-Phenylphenanthrene is a unique and versatile compound that has many potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
1-Phenylphenanthrene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with a halophenanthrene in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with a phenanthrene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl iodide with a phenanthrene in the presence of a copper catalyst.
Applications De Recherche Scientifique
1-Phenylphenanthrene has been extensively studied for its applications in various scientific fields, including organic chemistry, material science, and pharmaceuticals. It is used as a building block in the synthesis of organic compounds and as a precursor for the production of luminescent materials. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
4325-76-2 |
|---|---|
Nom du produit |
1-Phenylphenanthrene |
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
Clé InChI |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Autres numéros CAS |
4325-76-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



